Cas no 1421467-32-4 (N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide)
![N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide structure](https://www.kuujia.com/scimg/cas/1421467-32-4x500.png)
N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- N-[4-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide
- N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide
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- Inchi: 1S/C20H22N6O3S/c1-16(27)23-17-4-6-18(7-5-17)30(28,29)26-12-10-25(11-13-26)20-14-19(21-15-22-20)24-8-2-3-9-24/h2-9,14-15H,10-13H2,1H3,(H,23,27)
- InChI Key: SHVZSZNQTPQBKO-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(S(N2CCN(C3=CC(N4C=CC=C4)=NC=N3)CC2)(=O)=O)C=C1)(=O)C
N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6363-0740-2μmol |
N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide |
1421467-32-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6363-0740-50mg |
N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide |
1421467-32-4 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6363-0740-20mg |
N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide |
1421467-32-4 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6363-0740-30mg |
N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide |
1421467-32-4 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6363-0740-1mg |
N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide |
1421467-32-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6363-0740-75mg |
N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide |
1421467-32-4 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6363-0740-10mg |
N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide |
1421467-32-4 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6363-0740-10μmol |
N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide |
1421467-32-4 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6363-0740-2mg |
N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide |
1421467-32-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6363-0740-40mg |
N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide |
1421467-32-4 | 40mg |
$140.0 | 2023-09-09 |
N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide Related Literature
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Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
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Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
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Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
Additional information on N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide
Introduction to N-[4-({4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide and Its Significance in Modern Chemical Biology
N-[4-{4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl}phenyl]acetamide, with a CAS number of 1421467-32-4, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential therapeutic applications. This molecule belongs to a class of sulfonamide derivatives that have been extensively studied for their pharmacological properties. The presence of multiple heterocyclic rings, including a pyrrole ring and a pyrimidine ring, makes this compound a promising candidate for further investigation in drug discovery and development.
The structural complexity of N-[4-{4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl}phenyl]acetamide is not merely an academic curiosity but also a practical advantage. The combination of a piperazine moiety and a sulfonamide group provides the molecule with the ability to interact with various biological targets. This dual functionality has been exploited in the design of drugs that aim to modulate enzyme activity and receptor binding. In particular, the sulfonamide group is known for its ability to enhance binding affinity and selectivity, which are critical factors in the development of effective pharmaceuticals.
Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the binding modes of this compound with high accuracy. These studies have revealed that N-[4-{4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl}phenyl]acetamide can interact with several key proteins involved in cellular signaling pathways. For instance, it has been shown to bind to enzymes such as kinases and phosphodiesterases, which are crucial for regulating various physiological processes. The ability to modulate these enzymes opens up possibilities for treating a wide range of diseases, including cancer, inflammation, and neurological disorders.
The synthesis of N-[4-{4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl}phenyl]acetamide presents both challenges and opportunities. The multi-step synthesis involves the formation of complex heterocyclic structures, which requires careful optimization to ensure high yield and purity. However, recent innovations in synthetic methodologies have made it possible to produce this compound more efficiently than ever before. Techniques such as transition metal-catalyzed cross-coupling reactions have significantly improved the accessibility of key intermediates, paving the way for large-scale production.
In vitro studies have demonstrated the potential of N-[4-{4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]piperazin-1-yl}sulfonyl}phenyl]acetamide as an inhibitor of various therapeutic targets. For example, it has been found to inhibit the activity of Janus kinases (JAKs), which are overexpressed in many inflammatory diseases. Additionally, preclinical studies have shown that this compound exhibits anti-proliferative effects on cancer cell lines by disrupting key signaling pathways involved in cell growth and survival. These findings suggest that N-[4-{4-[6-(1H-pyrrol-1-yl)pyrimidin-4-yll]piperazin-l}-yI)sulfonyl}phenyl]acetamide could be a valuable lead compound for developing novel therapeutics.
The development of new drug candidates is often accompanied by concerns regarding toxicity and side effects. However, preliminary toxicology studies on N-[4-{4-[6-(I H-pyrrol-l -yI)pyrimidin-e 4 -yI)]piperazin-l -yI)sulfonyl}phenyl]acetamide have shown promising results, indicating that it is well-tolerated at relevant doses. This is an encouraging finding that could accelerate its progression towards clinical trials. Furthermore, the compound's favorable pharmacokinetic properties, such as good solubility and bioavailability, make it an attractive candidate for further development.
The future prospects for N-[4-{4-[6-(I H-pyrrol-l -yI)pyrimidin-e 4 -yI)]piperazin-l -yI)sulfonyl}phenyl]acetamide are bright, with ongoing research aimed at optimizing its pharmacological profile and exploring new therapeutic applications. Collaborative efforts between academic researchers and industry scientists are essential to translate laboratory findings into tangible medical benefits. As our understanding of biological systems continues to evolve, compounds like N-[42[6-(I H-pyrrol-l -yI)pyrimidin-e 4 -yI)]pi-perazine-l -yI)sulfonyl}phenyl]-acetamide will play a crucial role in advancing our ability to treat complex diseases.
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